molecular formula C12H19NO2S B13050961 (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl

(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl

Katalognummer: B13050961
Molekulargewicht: 241.35 g/mol
InChI-Schlüssel: JYXATRCKRQGJMB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Methylsulfonyl)benzaldehyde and (S)-1-aminopentane.

    Condensation Reaction: The aldehyde group of 4-(Methylsulfonyl)benzaldehyde undergoes a condensation reaction with (S)-1-aminopentane in the presence of a suitable catalyst, such as a Lewis acid.

    Reduction: The resulting imine intermediate is then reduced to form the desired amine compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl involves its interaction with molecular targets and pathways. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl: The enantiomer of the compound, which may have different biological activities.

    4-(Methylsulfonyl)phenylacetic acid: A structurally related compound with different functional groups.

    1-(4-(Methylsulfonyl)phenyl)ethanamine: A shorter-chain analog with potentially different properties.

Uniqueness

(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is unique due to its specific chiral configuration and the presence of both the methylsulfonyl and amine functional groups

Eigenschaften

Molekularformel

C12H19NO2S

Molekulargewicht

241.35 g/mol

IUPAC-Name

(1S)-1-(4-methylsulfonylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

JYXATRCKRQGJMB-LBPRGKRZSA-N

Isomerische SMILES

CCCC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.